REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[N:4]=[N:5][C:6]([C:9]([OH:11])=[O:10])=[CH:7][CH:8]=1.Cl.[CH2:13](O)[CH3:14]>>[CH3:1][NH:2][C:3]1[N:4]=[N:5][C:6]([C:9]([O:11][CH2:13][CH3:14])=[O:10])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
CNC=1N=NC(=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed 48 hours
|
Duration
|
48 h
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
separated
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Type
|
EXTRACTION
|
Details
|
the aqueous re-extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1N=NC(=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |